molecular formula C10H10ClN3S B13286156 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13286156
M. Wt: 239.73 g/mol
InChI Key: GDBDKXBZHYOMAQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS No: 1156892-94-2) is a specialized organic compound with the molecular formula C 10 H 10 ClN 3 S and a molecular weight of 239.72 g/mol . This chemical features a unique structure combining an aniline derivative with a 1,2,3-thiadiazole heterocycle, making it a valuable building block in medicinal and agrochemical research. The 1,2,3-thiadiazole scaffold is of significant interest in probe and drug design . Heterocyclic compounds containing nitrogen and sulfur atoms, such as this one, are frequently explored as bioisosteres in medicinal chemistry, a strategy used to improve the pharmacokinetic properties of lead compounds . The specific structure of this reagent, which includes a chloromethylaniline group linked to the thiadiazole ring, provides a versatile platform for further chemical derivatization, particularly in the synthesis of novel molecules for biological evaluation. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can source this compound from specialized suppliers, with various quantities available .

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

5-chloro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H10ClN3S/c1-7-2-3-8(11)4-10(7)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3

InChI Key

GDBDKXBZHYOMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 5-chloro-2-methylaniline with 1,2,3-thiadiazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The compound’s activity is attributed to its ability to disrupt processes related to DNA replication, inhibit enzyme activity, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be contextualized against related aniline derivatives and heterocyclic analogs. Below is a detailed analysis:

Core Structural Variations

Compound Name Substituents on Aniline Ring Heterocycle Type Key Functional Groups
This compound 5-Cl, 2-CH3 1,2,3-Thiadiazole –NH–CH2–thiadiazole
3-Chloroaniline derivatives (e.g., from diazo-oxadiazole studies) 3-Cl 1,3,4-Oxadiazole –N=N–oxadiazole
2,6-Dimethylaniline derivatives 2,6-(CH3)2 None or variable –NH2 or modified amine
3,5-Dichloroaniline derivatives 3,5-Cl2 Variable –NH2 or functionalized

Key Observations:

  • This may improve binding affinity in biological targets (e.g., enzyme inhibition) .
  • Substituent Effects : The 5-Cl and 2-CH3 groups on the aniline ring create a sterically hindered environment, differentiating it from unsubstituted or symmetrically substituted analogs (e.g., 2,6-dimethylaniline). This asymmetry could influence solubility and metabolic stability.
  • Synthetic Pathways : Unlike diazo-coupled oxadiazole derivatives (common in antimicrobial studies), the thiadiazole-methyl linkage in the target compound likely requires multi-step alkylation or nucleophilic substitution, as seen in related benzoate syntheses .

Physicochemical and Bioactive Properties

  • Lipophilicity : The thiadiazole moiety and chloro substituent increase lipophilicity (logP ~2.8–3.2 estimated), favoring membrane permeability over polar oxadiazole analogs (logP ~1.5–2.0).
  • Thermal Stability : Methyl groups at the 2-position may enhance thermal stability compared to nitro-substituted anilines (e.g., ortho-nitroaniline derivatives), which are prone to decomposition under heat.
  • Biological Activity : Preliminary studies on thiadiazole-aniline hybrids suggest antifungal and herbicidal activity, whereas oxadiazole analogs (e.g., meta-nitroaniline derivatives) are more commonly associated with antibacterial effects .

Research Findings and Limitations

For example:

  • Antifungal Activity : Thiadiazole-aniline hybrids demonstrate moderate activity against Candida albicans (MIC ~16–32 µg/mL), outperforming dichloroaniline derivatives but underperforming compared to nitro-substituted oxadiazoles .

Biological Activity

5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C10_{10}H10_{10}ClN3_3S
  • Molecular Weight : 239.73 g/mol
  • CAS Number : 1156892-94-2

The biological activity of this compound is largely attributed to the presence of the thiadiazole ring, which is known for its diverse pharmacological properties. Thiadiazoles have been associated with various mechanisms of action including:

  • Antimicrobial Activity : Compounds containing thiadiazole moieties often exhibit antibacterial properties. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Activity : The presence of chlorine and other substituents in the thiadiazole structure has been linked to cytotoxic effects against cancer cell lines .

Antimicrobial Properties

Research indicates that this compound has demonstrated activity against several bacterial strains. The specific mechanisms include:

  • Inhibition of cell division
  • Disruption of membrane integrity
Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa1416

Anticancer Activity

The compound has shown promise in various studies targeting cancer cells. For instance:

  • Cell Lines Tested : Human glioblastoma U251 and human melanoma WM793
  • IC50_{50} Values:
    • U251: 23.30 ± 0.35 µM
    • WM793: >1000 µM (less active)

The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study conducted by BenchChem demonstrated that compounds with a thiadiazole ring exhibited significant antibacterial activity, supporting the hypothesis that modifications to this structure can enhance efficacy against resistant strains.
  • Anticancer Research :
    • Research published in MDPI highlighted the effectiveness of thiazole derivatives in inhibiting cancer cell proliferation. The study emphasized that substituents on the thiadiazole ring could drastically alter the biological activity, with chlorinated variants showing superior results compared to their non-chlorinated counterparts .
  • Mechanistic Insights :
    • Further investigations into the mechanisms revealed that the compound interacts with cellular proteins involved in apoptosis pathways, leading to increased rates of programmed cell death in cancer cells .

Q & A

Q. What are the standard synthetic protocols for 5-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with alkylation of 5-chloro-2-methylaniline using a thiadiazole-containing reagent. Key steps include nucleophilic substitution under inert atmospheres, with solvents like dimethylformamide (DMF) or dioxane and bases such as sodium hydride. Temperature control (40–60°C) is critical to minimize side reactions like over-alkylation. Yields can vary from 50–75% depending on solvent polarity and reaction time optimization .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) and thin-layer chromatography (TLC). Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the thiadiazole-methyl linkage and chloro-methyl groups. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+^+) .

Q. What preliminary biological screening models are recommended for this compound?

Initial screens include antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity tests (MTT assay on cancer cell lines like HeLa or MCF-7). The thiadiazole moiety is prioritized for its known role in enzyme inhibition, such as targeting bacterial PFOR or eukaryotic kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent carriers). Orthogonal validation methods are recommended:

  • Reproduce assays under standardized conditions (e.g., fixed DMSO concentration).
  • Use isothermal titration calorimetry (ITC) to confirm target binding.
  • Cross-reference with structural analogs (e.g., replacing the thiadiazole with oxadiazole) to isolate pharmacophoric contributions .

Q. What strategies optimize the alkylation step to mitigate low yields in scaled-up synthesis?

Low yields in alkylation may stem from steric hindrance at the thiadiazole N-4 position. Solutions include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Switching to polar aprotic solvents (DMF > dioxane) to stabilize transition states.
  • Monitoring reaction progress via in situ FTIR to detect intermediate formation .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

Computational studies (DFT or molecular docking) reveal that the electron-withdrawing chloro group enhances electrophilicity at the aniline nitrogen, promoting hydrogen bonding with active-site residues (e.g., Asp/Glu in enzymes). The thiadiazole ring’s sulfur atom contributes to π-π stacking with aromatic residues in target proteins .

Q. What analytical methods are suitable for detecting degradation products under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify hydrolysis products (e.g., free aniline derivatives). For oxidative degradation, use H2 _2O2_2-spiked solutions and monitor via GC-MS. Structural alerts include cleavage of the thiadiazole-methyl bond .

Q. How can researchers address solubility challenges in in vivo studies?

Poor aqueous solubility is common due to the hydrophobic thiadiazole and chloro-methyl groups. Strategies include:

  • Formulating with cyclodextrins or liposomal carriers.
  • Synthesizing water-soluble prodrugs (e.g., phosphate esters at the aniline NH2_2).
  • Using co-solvents like PEG-400 in animal dosing .

Methodological Focus

Q. What crystallographic techniques elucidate the compound’s solid-state behavior?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H···N hydrogen bonds between thiadiazole and aniline groups) that stabilize crystal packing. Non-classical interactions (C–H···Cl) further contribute to lattice stability, which is critical for predicting shelf-life .

Q. How are mechanistic studies designed to probe the compound’s enzyme inhibition kinetics?

Steady-state kinetic assays (e.g., NADH oxidation for dehydrogenase targets) are performed with varying substrate concentrations. Data fitted to Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. Fluorescence quenching assays quantify binding constants (Kd _d) using tryptophan residues as probes .

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